molecular formula C14H15FN2O2 B2399903 N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2411198-71-3

N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2399903
CAS No.: 2411198-71-3
M. Wt: 262.284
InChI Key: HJPGPDHXBQCAFP-UHFFFAOYSA-N
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Description

N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with acryloyl chloride to form N-(4-fluorobenzyl)acrylamide. This intermediate is then subjected to a cyclization reaction with a suitable reagent to form the pyrrolidinone ring, resulting in the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group and pyrrolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)acrylamide: A precursor in the synthesis of the target compound.

    4-fluorobenzylamine: Another related compound with similar structural features.

Uniqueness

N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-13(18)16-12-7-8-17(14(12)19)9-10-3-5-11(15)6-4-10/h2-6,12H,1,7-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPGPDHXBQCAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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